molecular formula C24H45NO2 B14721455 1-Octadecanoylazepan-2-one CAS No. 5515-06-0

1-Octadecanoylazepan-2-one

Katalognummer: B14721455
CAS-Nummer: 5515-06-0
Molekulargewicht: 379.6 g/mol
InChI-Schlüssel: YFRYDYYOJIXYMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Octadecanoylazepan-2-one is a chemical compound with the molecular formula C24H47NO2 It is a member of the azepanone family, characterized by a seven-membered lactam ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Octadecanoylazepan-2-one can be synthesized through a multi-step process involving the reaction of octadecanoic acid with azepan-2-one. The reaction typically requires a catalyst and specific conditions to ensure the formation of the desired product. One common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the acylation reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Octadecanoylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the lactam ring to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-Octadecanoylazepan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-octadecanoylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Octadecanoylazepan-2-one: Characterized by its unique seven-membered lactam ring and long alkyl chain.

    1-Octadecanoylpiperidine-2-one: Similar structure but with a six-membered ring.

    1-Octadecanoylmorpholine-2-one: Contains a morpholine ring instead of an azepanone ring.

Uniqueness

This compound is unique due to its specific ring structure and long alkyl chain, which confer distinct physical and chemical properties. These features make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

5515-06-0

Molekularformel

C24H45NO2

Molekulargewicht

379.6 g/mol

IUPAC-Name

1-octadecanoylazepan-2-one

InChI

InChI=1S/C24H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(26)25-22-19-16-18-21-24(25)27/h2-22H2,1H3

InChI-Schlüssel

YFRYDYYOJIXYMD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CCCCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.